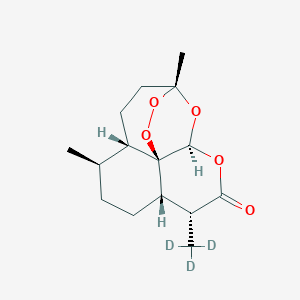

Artemisinin-d3

Übersicht

Beschreibung

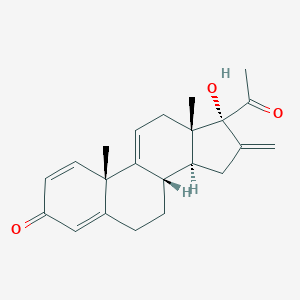

Artemisinin-d3: ist ein deuteriertes Derivat von Artemisinin, einem Sesquiterpenlacton, das eine ungewöhnliche Peroxidbrücke enthält. Artemisinin wurde erstmals aus der Pflanze Artemisia annua (Süßes Wermut) isoliert, einem Kraut, das in der traditionellen chinesischen Medizin verwendet wird. Die Verbindung ist bekannt für ihre starke antimalarielle Wirkung und wurde ausgiebig auf ihr therapeutisches Potenzial bei verschiedenen Krankheiten untersucht .

Wissenschaftliche Forschungsanwendungen

Artemisinin-d3 has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of artemisinin derivatives.

Wirkmechanismus

Target of Action

Artemisinin-d3, like other artemisinin derivatives, primarily targets the AKT signaling pathway . It decreases pAKT in a dose-dependent manner . Artemisinin and its derivatives have also been found to regulate key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, and inflammation-related NF-κB and COX2 .

Mode of Action

This compound interacts with its targets, leading to a decrease in cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also has neuroprotective effects . The precise mechanism of action remains controversial , but it is believed that the endoperoxide moiety in its structure plays a crucial role .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates apoptosis-related and inflammation-related pathways through key factors such as BAX, FASL, caspase-3, NF-κB, and COX2 . It also impacts the AKT signaling pathway . The downstream effects of these pathways include reduced cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis .

Pharmacokinetics

Auto-induction of metabolism of artemisinin has been observed, resulting in a significant increase in oral clearance following prolonged administration .

Result of Action

This compound has broad-spectrum antitumor activities in vitro and in vivo . It reduces cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also attenuates insulin resistance and restores islet ß-cell function in Type 2 Diabetes Mellitus (T2DM), and has potential therapeutic effects on diabetic complications .

Action Environment

This compound, derived from the plant Artemisia annua, was originally used as an antimalarial treatment . The environment, including the presence of the malaria parasite and the patient’s health status, can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Artemisinin-d3 has a sesquiterpene lactone structure . Its anti-microbial action relates to a characteristic endoperoxide moiety . The precise mechanism of action remains controversial . Experimental induction of parasite resistance both in vitro and in vivo has been followed by recent initial clinical reports of resistance .

Cellular Effects

This compound has shown potent and broad anticancer properties in cell lines and animal models . It inhibits AKT signaling pathway by decreasing pAKT in a dose-dependent manner . This compound reduces cancer cell proliferation, migration, invasion, tumorigenesis and metastasis and has neuroprotective effects .

Molecular Mechanism

This compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .

Temporal Effects in Laboratory Settings

This compound and its derivatives do not exert any major toxic side effects. Prolonged use appears to yield better results as reported in the few available clinical trials .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways

Transport and Distribution

Different artemisinin derivatives have different distribution characteristics . Artemisinin can cross the blood-brain and blood-placenta barriers after intravenous administration .

Subcellular Localization

This compound localizes to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes . These latter structures form at the parasite plasma membrane and traffic hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Artemisinin-d3 kann durch verschiedene Methoden synthetisiert werden, darunter die biotechnologische Herstellung, gefolgt von Halbsynthese, chemoenzymatische Synthese, Totalsynthese und ortsspezifische C–H-Funktionalisierung . Das Verfahren beinhaltet typischerweise die Einarbeitung von Deuteriumatomen in das Artemisininmolekül, um seine Stabilität und pharmakokinetischen Eigenschaften zu verbessern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Artemisinin und seinen Derivaten, einschließlich this compound, beinhaltet oft die Extraktion von Artemisinin aus Artemisia annua, gefolgt von chemischer Modifikation. Der Extraktionsprozess kann mithilfe von überkritischer Fluidextraktion und Hochleistungsflüssigkeitschromatographie optimiert werden .

Analyse Chemischer Reaktionen

Reaktionstypen: Artemisinin-d3 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Endoperoxidbindung in this compound ist besonders reaktiv und kann durch reduziertes Häm oder zweiwertiges Eisen aktiviert werden, was zur Bildung von zytotoxischen, kohlenstoffzentrierten Radikalen führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Kaliumborhydrid zur Reduktion, Bortrifluoridetherat für katalytische Reaktionen und Säureanhydride für Substitutionsreaktionen .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Dihydroartemisinin, Artemether, Arteether und Artesunat, die alle die Endoperoxidbrücke behalten, die für ihre biologische Aktivität unerlässlich ist .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als stabiler, isotopenmarkierter Stoff zur Untersuchung der Pharmakokinetik und des Metabolismus von Artemisinderivaten verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Aktivierung seiner Endoperoxidbindung durch reduziertes Häm oder zweiwertiges Eisen, was zur Bildung von zytotoxischen Radikalen führt. Diese Radikale zielen auf essentielle Makromoleküle im Parasiten ab und führen zu dessen Tod . Darüber hinaus wurde gezeigt, dass this compound den AKT-Signalweg hemmt und so die Proliferation, Migration, Invasion, Tumorbildung und Metastasierung von Krebszellen reduziert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Dihydroartemisinin

- Artemether

- Arteether

- Artesunate

Vergleich: Artemisinin-d3 ist aufgrund der Einarbeitung von Deuteriumatomen einzigartig, wodurch seine Stabilität und pharmakokinetischen Eigenschaften im Vergleich zu seinen nicht deuterierten Gegenstücken verbessert werden . Diese Modifikation kann zu einer verbesserten therapeutischen Wirksamkeit und einer verringerten Resistenz in klinischen Anwendungen führen.

Eigenschaften

IUPAC Name |

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-OGUHANSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444833 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176652-07-6 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)

![4,7,7-Trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B22993.png)

![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)